molecular formula C12H24O2Si B14278354 tert-Butyl(dimethyl)silyl hex-5-enoate CAS No. 139461-36-2

tert-Butyl(dimethyl)silyl hex-5-enoate

Cat. No.: B14278354
CAS No.: 139461-36-2
M. Wt: 228.40 g/mol
InChI Key: QPWRXWKYDXJECY-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl hex-5-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hex-5-enoate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)silyl hex-5-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hex-5-enoic acid in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it a valuable intermediate in organic synthesis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(dimethyl)silyl hex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl ethers.

    Reduction: Reduction reactions can convert the hex-5-enoate moiety to different functional groups.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl ethers, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl(dimethyl)silyl hex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)silyl hex-5-enoate involves the formation of a stable silyl ether linkage. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality by forming a strong Si-O bond, which is resistant to hydrolysis under basic conditions. The compound can be deprotected under acidic conditions or by using fluoride ions, which cleave the Si-O bond .

Comparison with Similar Compounds

    tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.

    tert-Butyldimethylsilanol: Employed in the synthesis of enol silyl ethers.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Used in the total synthesis of natural products

Uniqueness: tert-Butyl(dimethyl)silyl hex-5-enoate is unique due to its combination of a silyl protecting group with an unsaturated ester moiety. This dual functionality allows for versatile applications in organic synthesis, making it a valuable compound for researchers and industrial chemists.

Properties

CAS No.

139461-36-2

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] hex-5-enoate

InChI

InChI=1S/C12H24O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7H,1,8-10H2,2-6H3

InChI Key

QPWRXWKYDXJECY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCC=C

Origin of Product

United States

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